N-(4-Chlorobenzyl)-N-isobutylpyrrolidin-3-amine
Overview
Description
N-(4-Chlorobenzyl)-N-isobutylpyrrolidin-3-amine is an organic compound with a complex molecular structure It is characterized by the presence of a pyrrolidine ring, a chlorophenyl group, and a methylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorobenzyl)-N-isobutylpyrrolidin-3-amine typically involves the reaction of 4-chlorobenzyl chloride with N-isobutylpyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified using column chromatography or recrystallization techniques .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, solvent recovery and recycling methods are employed to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorobenzyl)-N-isobutylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Ammonia (NH₃), thiols (R-SH)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Substituted amines, thiols
Scientific Research Applications
N-(4-Chlorobenzyl)-N-isobutylpyrrolidin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4-Chlorobenzyl)-N-isobutylpyrrolidin-3-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N-[(4-Chlorophenyl)methyl]-N-ethyl-pyridin-2-amine
- N-(4-Chlorophenyl)-4-methoxybenzylamine
Uniqueness
N-(4-Chlorobenzyl)-N-isobutylpyrrolidin-3-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .
Properties
CAS No. |
820984-25-6 |
---|---|
Molecular Formula |
C15H23ClN2 |
Molecular Weight |
266.81 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-(2-methylpropyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C15H23ClN2/c1-12(2)10-18(15-7-8-17-9-15)11-13-3-5-14(16)6-4-13/h3-6,12,15,17H,7-11H2,1-2H3 |
InChI Key |
OZEHAJVTLPZEMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CC1=CC=C(C=C1)Cl)C2CCNC2 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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